N-{5-chloro-2-methoxy-4-[(phenylcarbonyl)amino]phenyl}-2-iodobenzamide
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Overview
Description
N-[4-(BENZOYLAMINO)-5-CHLORO-2-METHOXYPHENYL]-2-IODOBENZAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes benzoylamino, chloro, methoxy, and iodo functional groups attached to a benzamide core. Its molecular formula is C20H15ClIN2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(BENZOYLAMINO)-5-CHLORO-2-METHOXYPHENYL]-2-IODOBENZAMIDE typically involves multi-step organic reactions. One common method starts with the benzoylation of aniline derivatives using benzoyl chloride in the presence of a base like pyridine . The intermediate product is then subjected to chlorination and methoxylation reactions to introduce the chloro and methoxy groups, respectively. Finally, iodination is carried out using iodine or an iodine-containing reagent under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of solvent-free conditions and microwave irradiation to enhance reaction rates and selectivity . The process may also involve the use of solid supports and catalysts to facilitate the reactions and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[4-(BENZOYLAMINO)-5-CHLORO-2-METHOXYPHENYL]-2-IODOBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(BENZOYLAMINO)-5-CHLORO-2-METHOXYPHENYL]-2-IODOBENZAMIDE is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme-substrate interactions and protein-ligand binding .
Medicine
In medicine, N-[4-(BENZOYLAMINO)-5-CHLORO-2-METHOXYPHENYL]-2-IODOBENZAMIDE is explored for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development .
Industry
Mechanism of Action
The mechanism of action of N-[4-(BENZOYLAMINO)-5-CHLORO-2-METHOXYPHENYL]-2-IODOBENZAMIDE involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with active sites of enzymes, while the chloro and iodo groups can participate in halogen bonding. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(BENZOYLAMINO)-5-CHLORO-2-METHOXYPHENYL]-2-THIOPHENECARBOXAMIDE
- N-[4-(BENZOYLAMINO)-2-CHLORO-5-METHOXYPHENYL]-4-(DIMETHYLAMINO)BENZAMIDE
Uniqueness
N-[4-(BENZOYLAMINO)-5-CHLORO-2-METHOXYPHENYL]-2-IODOBENZAMIDE is unique due to the presence of the iodo group, which imparts distinct chemical reactivity and biological activity. The combination of benzoylamino, chloro, methoxy, and iodo groups makes it a versatile compound with diverse applications in various fields .
Properties
Molecular Formula |
C21H16ClIN2O3 |
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Molecular Weight |
506.7 g/mol |
IUPAC Name |
N-(4-benzamido-5-chloro-2-methoxyphenyl)-2-iodobenzamide |
InChI |
InChI=1S/C21H16ClIN2O3/c1-28-19-12-17(24-20(26)13-7-3-2-4-8-13)15(22)11-18(19)25-21(27)14-9-5-6-10-16(14)23/h2-12H,1H3,(H,24,26)(H,25,27) |
InChI Key |
HSFSXSDKNHHEHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC(=O)C2=CC=CC=C2)Cl)NC(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
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